molecular formula C10H14FN B13221771 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine

1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13221771
M. Wt: 167.22 g/mol
InChI Key: BYJBUWAHQDWQHH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethylphenyl group attached to a fluoroethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with a fluorinated amine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or continuous flow synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethylbenzaldehyde, while reduction can produce secondary amines.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The fluoro group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-2-aminopropane: Similar structure but lacks the fluoro group.

    1-(3,4-Dimethoxyphenyl)-2-fluoroethan-1-amine: Contains methoxy groups instead of methyl groups.

    1-(3,4-Dimethylphenyl)-2-chloroethan-1-amine: Contains a chloro group instead of a fluoro group.

Uniqueness

1-(3,4-Dimethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FN/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10H,6,12H2,1-2H3

InChI Key

BYJBUWAHQDWQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CF)N)C

Origin of Product

United States

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